molecular formula C19H12Cl2N2S3 B2782724 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine CAS No. 339018-96-1

2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine

Cat. No. B2782724
CAS RN: 339018-96-1
M. Wt: 435.4
InChI Key: WSLVYMGYJHIFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine, also known as BDPT, is a heterocyclic aromatic sulfonamide compound that has recently been studied for its potential applications in biological and medical research. BDPT has a unique structure that makes it highly versatile, as it can be used in a variety of synthetic reactions and can be modified to create a wide range of compounds.

Scientific Research Applications

2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine has been studied for its potential application in a variety of scientific research fields. One of the most promising applications of 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine is its use as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the biosynthesis of nucleic acids, and its inhibition can be used to study the effects of nucleic acid synthesis on cellular processes. 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine has also been studied for its potential use in the development of new antibiotics, as it has been shown to be effective against a variety of bacteria. Additionally, 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cell lines.

Mechanism of Action

The exact mechanism of action of 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine is not fully understood. However, it is believed that 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine binds to the active site of DHFR, inhibiting its activity. Additionally, 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine has been shown to interact with other enzymes involved in the biosynthesis of nucleic acids, suggesting that it may also have an effect on other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine have not been extensively studied. However, it has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential applications in cancer research. Additionally, 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine has been shown to inhibit the activity of DHFR, suggesting that it may have potential applications in the study of nucleic acid synthesis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine in laboratory experiments include its low cost, its availability in a variety of forms, and its chemical stability. Additionally, 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine is highly soluble in a variety of solvents, making it easy to use in a variety of synthetic reactions. The main limitation of using 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine in laboratory experiments is its lack of specificity. 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine has been shown to interact with a variety of enzymes, suggesting that it may have an effect on other cellular processes.

Future Directions

The potential future directions for research on 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in cancer research. Additionally, further studies could focus on the development of new synthetic methods for the preparation of 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine and its derivatives. Finally, studies could be conducted to investigate the potential of 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine as an antibiotic and its potential applications in the development of new antibiotics.

Synthesis Methods

2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine can be synthesized using a variety of methods. The most common method is the condensation of 4-chlorobenzylsulfanylthiophene and 2,4-dichlorophenylsulfonyl chloride. This reaction is catalyzed by anhydrous aluminum chloride and is typically conducted at room temperature. Other methods of synthesis include the reaction of 4-chlorobenzylsulfanylthiophene with 2,4-dichlorophenylsulfonyl isocyanate, as well as the reaction of 4-chlorobenzylsulfanylthiophene with 2,4-dichlorophenylsulfonyl chloride in the presence of an organic base such as triethylamine.

properties

IUPAC Name

2-benzylsulfanyl-4-(2,4-dichlorophenyl)sulfanylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2S3/c20-13-6-7-16(14(21)10-13)26-18-17-15(8-9-24-17)22-19(23-18)25-11-12-4-2-1-3-5-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLVYMGYJHIFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)SC4=C(C=C(C=C4)Cl)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine

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